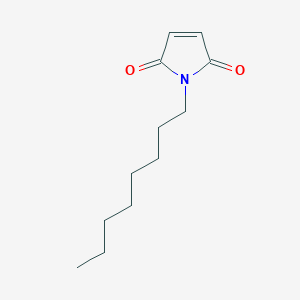

Octylmaléimide

Vue d'ensemble

Description

Le N-Octylmaléimide est un composé organique appartenant à la famille des maléimides, caractérisé par la présence d’un groupe octyle attaché à l’atome d’azote du cycle maléimide. Ce composé est connu pour sa réactivité et sa polyvalence dans divers procédés chimiques, ce qui en fait un outil précieux en synthèse organique et dans les applications industrielles.

Applications De Recherche Scientifique

Le N-Octylmaléimide a un large éventail d’applications en recherche scientifique, notamment :

Mécanisme D'action

Le N-Octylmaléimide exerce ses effets par la formation de liaisons covalentes avec des groupes nucléophiles, tels que les thiols et les amines, dans les molécules cibles. Cette réactivité est principalement due à la nature électrophile du cycle maléimide, qui facilite l’attaque nucléophile. Les adduits résultants sont stables et peuvent modifier l’activité biologique des protéines et d’autres biomolécules .

Composés similaires :

N-Éthylmaléimide : Structure similaire, mais avec un groupe éthyle au lieu d’un groupe octyle.

N-Phénylmaléimide : Contient un groupe phényle et est utilisé en chimie des polymères pour la synthèse de matériaux haute performance.

N-Méthylmaléimide : Comprend un groupe méthyle et est employé en synthèse organique pour diverses réactions de cycloaddition.

Unicité du N-Octylmaléimide : Le N-Octylmaléimide est unique en raison de sa chaîne alkyle plus longue, qui lui confère une hydrophobie accrue et améliore sa capacité à interagir avec les membranes lipidiques et les régions hydrophobes des protéines. Cette propriété le rend particulièrement utile dans les applications nécessitant une perméabilité membranaire et une stabilité .

Analyse Biochimique

Biochemical Properties

Octyl Maleimide is known to interact with various enzymes, proteins, and other biomolecules. In organic synthesis, it facilitates the formation of covalent bonds between molecules, which is crucial for the construction of complex molecular structures . It serves as a cross-linking agent in biochemistry, promoting the formation of stable linkages between biomolecules . This property makes Octyl Maleimide a valuable tool in the study of protein structure and function.

Cellular Effects

It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Octyl Maleimide involves a Michael addition reaction between the maleimide (acceptor) and thiolate (donor). This maleimide-thiol chemistry can be utilized to react with cysteine groups on proteins for applications in drug delivery, bioimaging, and biosensing .

Temporal Effects in Laboratory Settings

It is known that Octyl Maleimide can form stable conjugates, suggesting that it may have long-term effects on cellular function

Metabolic Pathways

Octyl Maleimide is involved in the sulfur metabolic pathway, which is involved in basic modes of cellular metabolism, including methylation, cell division, respiratory oscillations, and stress responses

Transport and Distribution

It is known that Octyl Maleimide can form stable conjugates, suggesting that it may be transported and distributed within cells and tissues

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le N-Octylmaléimide peut être synthétisé par réaction de l’anhydride maléique avec l’octylamine, suivie d’une cyclisation pour former le cycle maléimide. La réaction implique généralement le chauffage des réactifs dans un solvant approprié, tel que le toluène, sous reflux. Le produit résultant est ensuite purifié par recristallisation ou chromatographie .

Méthodes de production industrielle : La production industrielle de N-Octylmaléimide suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l’utilisation de réacteurs à écoulement continu pour garantir une qualité et un rendement constants du produit. Les conditions réactionnelles sont optimisées pour maximiser l’efficacité et minimiser les sous-produits .

Analyse Des Réactions Chimiques

Types de réactions : Le N-Octylmaléimide subit diverses réactions chimiques, notamment :

Addition de Michael : Réagit avec des nucléophiles tels que les thiols et les amines pour former des adduits thioéther et amine.

Réaction de Diels-Alder : Participe à des réactions de cycloaddition avec des diènes pour former des dérivés cyclohexéniques.

Réactions de substitution : Subit des réactions de substitution avec des halogènes et d’autres électrophiles

Réactifs et conditions courants :

Addition de Michael : Généralement réalisée en présence d’une base telle que la triéthylamine à température ambiante.

Réaction de Diels-Alder : Réalisée en conditions thermiques ou en utilisant un catalyseur acide de Lewis.

Réactions de substitution : Réalisées à l’aide d’agents halogénants tels que le N-bromosuccinimide (NBS) dans un solvant inerte

Principaux produits formés :

Adduits thioéther et amine : Formés à partir de réactions d’addition de Michael.

Dérivés cyclohexéniques : Résultant de réactions de Diels-Alder.

Maléimides halogénés : Produits par des réactions de substitution

Comparaison Avec Des Composés Similaires

N-Ethylmaleimide: Similar in structure but with an ethyl group instead of an octyl group.

N-Phenylmaleimide: Contains a phenyl group and is used in polymer chemistry for the synthesis of high-performance materials.

N-Methylmaleimide: Features a methyl group and is employed in organic synthesis for various cycloaddition reactions.

Uniqueness of N-Octylmaleimide: N-Octylmaleimide is unique due to its longer alkyl chain, which imparts increased hydrophobicity and enhances its ability to interact with lipid membranes and hydrophobic regions of proteins. This property makes it particularly useful in applications requiring membrane permeability and stability .

Propriétés

IUPAC Name |

1-octylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-2-3-4-5-6-7-10-13-11(14)8-9-12(13)15/h8-9H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKBJYQCJJXCBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26714-91-0 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-octyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26714-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60333583 | |

| Record name | Octyl Maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4080-76-6 | |

| Record name | Octyl Maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Octyl maleimide can be copolymerized with other monomers, such as styrene, to create polymer films with enhanced adhesion properties. Research shows that electropolymerized n-octyl maleimide/styrene coatings on copper substrates exhibit significant adhesion strength, exceeding that of pressure-sensitive adhesive tapes. [] This strong adhesion is attributed to the interaction between the polymer film and the copper surface. Interestingly, rough copper surfaces with a regular pattern further enhance this adhesion, often leading to cohesive failure within the polymer film itself rather than adhesive failure at the interface. []

A: Octyl Maleimide (2-Octyl-1H-isoindole-1,3(2H)-dione) has the molecular formula C16H23NO2 and a molecular weight of 261.36 g/mol. The molecule features an octyl chain attached to the nitrogen atom of the maleimide ring. This structure allows for hydrophobic interactions with other molecules possessing hydrophobic regions. Common characterization techniques include Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (NMR), and gel permeation chromatography (GPC) to confirm its structure and purity. [, ]

A: Octyl Maleimide plays a crucial role in creating near-infrared (NIR) light-responsive drug delivery systems. Studies demonstrate its utility in synthesizing thermoresponsive block copolymer micelles. The process involves a reversible Diels-Alder reaction between Octyl Maleimide and a furfuryl methacrylate-containing polymer. [] These micelles can encapsulate both a NIR dye, such as indocyanine green, and an anticancer drug like doxorubicin. Upon NIR irradiation, the Diels-Alder reaction reverses, triggering drug release. This release is further enhanced by the localized temperature increase from the photothermal effect of the NIR dye. []

A: Research shows that Octyl Maleimide can be used as a template for the assembly of gold micro-wires, leading to the creation of conductive materials. [] At the air/water interface, Octyl Maleimide spontaneously organizes into oriented micro-wires. These structures act as a template for the deposition of metallic gold from a gold thiocyanate solution. The gold ions bind to the Octyl Maleimide and crystallize, forming conductive micro-wires. These wires can be transferred to solid substrates and, after further processing, exhibit excellent conductivity over long distances. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene](/img/structure/B16058.png)

![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B16087.png)

![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide](/img/structure/B16089.png)

![N-[(1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16093.png)

![(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B16096.png)